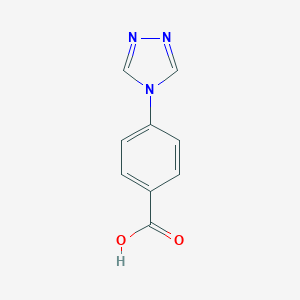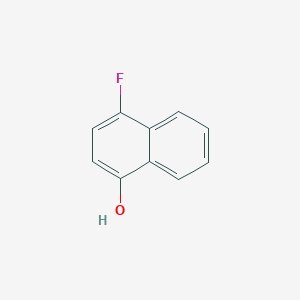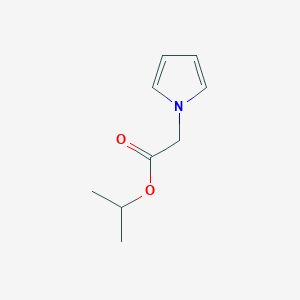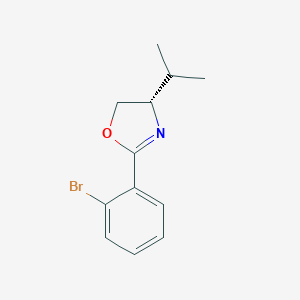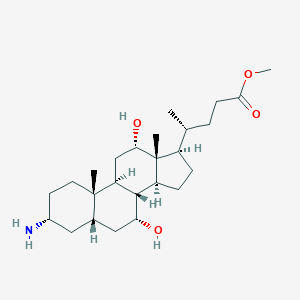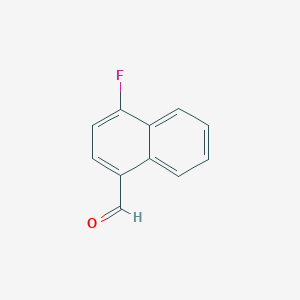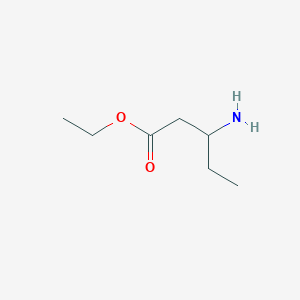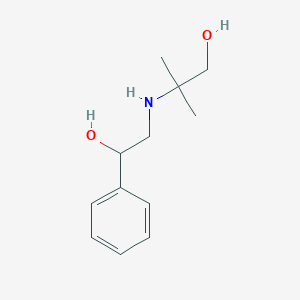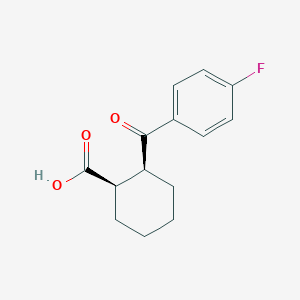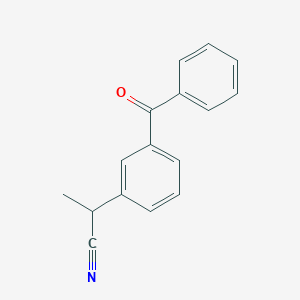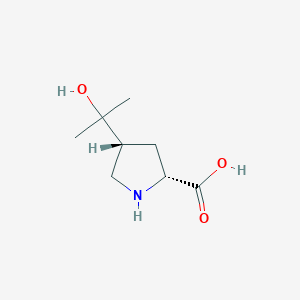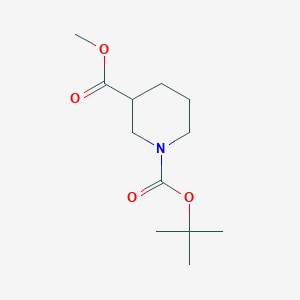
メチル N-Boc-ピペリジン-3-カルボン酸メチルエステル
概要
説明
Methyl N-Boc-piperidine-3-carboxylate is a carboxylic acid derivative of piperidine, an organic compound with a cyclic amine structure. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is used in the synthesis of various drugs and other organic compounds. The compound is also known as N-Boc-piperidine-3-carboxylic acid, Boc-PIP, or Boc-PIP-3-COOH.
科学的研究の応用
新規ヘテロ環式アミノ酸の合成
メチル N-Boc-ピペリジン-3-カルボン酸メチルエステルは、新規ヘテロ環式アミノ酸の合成に使用されます。 これらのアミノ酸は、アキラルおよびキラルビルディングブロックのために、N-Boc保護エステル型で開発および位置選択的に合成されています .
ピラゾール誘導体の開発
この化合物は、ピラゾール誘導体の開発に重要な役割を果たします。 これは、メチル 3-および 5-(N-Boc-ピペリジニル)-1H-ピラゾール-4-カルボン酸メチルエステルの合成に使用されます .
β-ケトエステルの製造
メチル N-Boc-ピペリジン-3-カルボン酸メチルエステルは、β-ケトエステルの製造に使用されます。 これらのエステルは、次にN、N-ジメチルホルムアミドジメチルアセタールで処理されます .
エナミンの合成
この化合物は、エナミンの合成にも使用されます。 β-エナミンジケトンの様々なN-モノ置換ヒドラジンとのその後の反応により、標的の5-(N-Boc-ピペリジニル)-1H-ピラゾール-4-カルボン酸メチルエステルが得られます .
創薬のためのビルディングブロックの製造
メチル N-Boc-ピペリジン-3-カルボン酸メチルエステルは、現代の創薬においてビルディングブロックとして使用されます . たとえば、(RS)-ピペリジン-3-カルボン酸(dl-ニペコチン酸)は、in vitroでの神経およびグリアのγ-アミノ酪酸(GABA)取り込みの最も強力な阻害剤の1つです .
ピペリジン誘導体の合成
この化合物は、様々なピペリジン誘導体の合成に使用されます。 これらの誘導体は、医薬品の開発を含む幅広い用途で使用されています .
作用機序
Target of Action
Methyl N-Boc-piperidine-3-carboxylate is a complex organic compound used in various biochemical applications It’s often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used as a deprotecting agent for carbonyl compounds and amino compounds in organic synthesis . This suggests that it may interact with its targets by removing protective groups, thereby enabling further biochemical reactions.
Pharmacokinetics
Its physical and chemical properties such as melting point (470 to 510 °C), boiling point (3074±350 °C), and density (1094±006 g/cm3) have been documented . These properties can influence its pharmacokinetic behavior, including its solubility, absorption rate, distribution within the body, metabolic stability, and rate of excretion.
Result of Action
Given its role as a deprotecting agent in organic synthesis , it can be inferred that its action results in the removal of protective groups from target molecules, enabling further biochemical reactions.
Action Environment
The action of Methyl N-Boc-piperidine-3-carboxylate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy can be affected by factors such as temperature and the presence of oxygen.
生化学分析
Biochemical Properties
Methyl N-Boc-piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. The compound is known to interact with enzymes involved in esterification and hydrolysis reactions, where it acts as a substrate or inhibitor, depending on the reaction conditions . These interactions are crucial for the synthesis of peptides and other biologically active molecules.
Cellular Effects
Methyl N-Boc-piperidine-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of Methyl N-Boc-piperidine-3-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression and protein synthesis, affecting various cellular functions. The compound’s ability to form stable complexes with proteins and enzymes is a key factor in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-Boc-piperidine-3-carboxylate change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl N-Boc-piperidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Methyl N-Boc-piperidine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of Methyl N-Boc-piperidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.
Subcellular Localization
Methyl N-Boc-piperidine-3-carboxylate is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its function and interaction with other biomolecules.
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635101 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148763-41-1 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
